methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2,6-dichloropyridine under basic conditions, followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its neuroprotective effects.
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
Methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate stands out due to its specific structural features, which confer unique reactivity and biological activity
Biological Activity
Methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo ring fused with a pyridine moiety, which is central to its biological activity.
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as carbonic anhydrases (CAs), which are crucial in physiological processes including acid-base balance and fluid secretion. For instance, derivatives of pyrazolo[4,3-c]pyridine demonstrated significant inhibition against human isoforms hCA I and hCA II as well as bacterial CAs .
- Anticancer Properties : The pyrazolo[4,3-c]pyridine derivatives have displayed promising anticancer activities. Studies have shown that specific analogues can induce apoptosis in various cancer cell lines by enhancing caspase activity and causing morphological changes indicative of cell death . Notably, research on compounds containing the 1H-pyrazole scaffold has revealed their effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and ILs, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies highlight the biological activities of this compound and related compounds:
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C18H19N3O3/c1-12(2)9-20-10-14-16(15(11-20)18(23)24-3)19-21(17(14)22)13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3 |
InChI Key |
PDSOURPIXPOUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.